molecular formula C6H5BrN4S B2402401 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 99451-55-5

8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2402401
CAS No.: 99451-55-5
M. Wt: 245.1
InChI Key: PYXSQRIHTWWWIN-UHFFFAOYSA-N
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Description

Scientific Research Applications

8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the following steps:

    Formation of the Triazolo[4,3-c]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolo[4,3-c]pyrimidine ring system.

    Thiomethylation: The methylthio group is introduced via thiomethylation reactions, often using methylthiolating agents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.

    Cyclization Reactions: The triazolo[4,3-c]pyrimidine core can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base (e.g., NaOH) and a solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Compounds with various functional groups replacing the bromine atom.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-5-(methylsulfanyl)-[1,2,4]triazolo[4,3-c]pyrimidine: Similar structure but with a different substituent.

    5-(Methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine: Lacks the bromine atom.

    8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine: Lacks the methylthio group.

Uniqueness

8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to the presence of both the bromine and methylthio groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its versatility in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

8-bromo-5-methylsulfanyl-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4S/c1-12-6-8-2-4(7)5-10-9-3-11(5)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXSQRIHTWWWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C2=NN=CN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99451-55-5
Record name 8-Bromo-5-(methylthio)[1,2,4]triazolo[4,3-c]pyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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